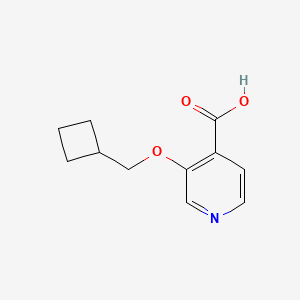
N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as EPOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOQ belongs to the class of quinazolinone derivatives, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Research has identified compounds related to N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide with significant analgesic and anti-inflammatory properties. For instance, Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and found that certain derivatives showed potent analgesic and anti-inflammatory activities, with a lower ulcerogenic potential compared to traditional drugs like aspirin Design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities.
Antimicrobial Agents
Quinazoline derivatives have also been investigated for their antimicrobial efficacy. Desai, Shihora, and Moradia (2007) synthesized new compounds that demonstrated antibacterial and antifungal activities against various pathogens, highlighting the potential of these molecules as broad-spectrum antimicrobial agents Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents.
Anticancer Activity
The anticancer potential of quinazolinone-based derivatives has been a subject of interest. Riadi et al. (2021) described the synthesis of a new derivative that exhibited potent cytotoxic activity against several human cancer cell lines, including human cervical cancer (HeLa), human lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. This compound also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent Synthesis, characterization, biological evaluation and molecular docking of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases.
Molecular Docking and Structural Studies
Further insights into the action mechanisms of these compounds have been gained through molecular docking and structural analysis. El-Azab et al. (2016) performed a comprehensive study on ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, including spectroscopic analysis and molecular docking. Their findings support the potential of these molecules in interacting with biological targets, indicating their promising pharmacological applications Spectroscopic analysis (FT-IR, FT-Raman and NMR) and molecular docking study of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-17-9-8-12-19(15-17)25-22(28)16-27-21-14-7-6-13-20(21)23(26-24(27)29)18-10-4-3-5-11-18/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYFCFVGXJPZOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390917.png)
![1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2390918.png)
![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)

![1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B2390923.png)
![5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2390926.png)
![5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde](/img/structure/B2390927.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)
![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2390940.png)